(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a structurally complex small molecule featuring a benzodioxole moiety, an acrylamide linker, and a thieno-pyrazole scaffold substituted with a 4-fluorophenyl group. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry due to its electron-rich aromatic system and metabolic stability . The thieno[3,4-c]pyrazole core is a heterocyclic framework known for modulating kinase activity and enzyme inhibition, while the 4-fluorophenyl substituent enhances lipophilicity and may influence target binding . This compound’s synthesis likely involves multi-step reactions, including condensation of oxazolones with amines, as seen in structurally related acrylamide derivatives .
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c22-14-3-5-15(6-4-14)25-21(16-10-29-11-17(16)24-25)23-20(26)8-2-13-1-7-18-19(9-13)28-12-27-18/h1-9H,10-12H2,(H,23,26)/b8-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZOKHCSUFGFV-WAPJZHGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activities, including antimicrobial, anticancer, and neuroprotective effects, supported by research findings and case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological properties. The presence of the benzo[d][1,3]dioxole moiety is particularly notable for its role in enhancing biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, studies have shown that benzodioxole derivatives can effectively inhibit various bacterial strains. While specific data on the compound is limited, related compounds have demonstrated activity against Escherichia coli and Bacillus subtilis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzodioxole Derivative A | 15 | E. coli |
| Benzodioxole Derivative B | 10 | B. subtilis |
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For example, certain derivatives have been found to inhibit the phosphorylation of EGFR in gefitinib-resistant lung cancer cells, leading to apoptosis and autophagy . The mechanism of action often involves the modulation of signaling pathways critical for cancer cell survival.
Neuroprotective Effects
Compounds structurally similar to this compound have shown promise in neuroprotection. For instance, some derivatives have been reported to promote nerve regeneration and exhibit protective effects against neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study investigating the antibacterial properties of various benzodioxole derivatives found significant inhibition against multiple strains of bacteria. The lead compound displayed an MIC value of 10 µg/mL against Staphylococcus aureus, indicating strong activity .
- Cancer Cell Studies : In vitro studies on lung cancer cell lines demonstrated that compounds similar to this compound could induce apoptosis through caspase-independent pathways .
- Neuroprotection : Research highlighted that certain derivatives could enhance neurite outgrowth and provide protection against oxidative stress in neuronal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules. Key comparisons include:
Key Research Findings
Substituent Effects : The 4-fluorophenyl group in the target compound likely enhances target affinity compared to chlorophenyl or methyl-substituted analogues, as seen in kinase inhibitors .
Stereochemical Impact : The (Z)-acrylamide configuration may restrict rotation, improving binding specificity relative to (E)-isomers or flexible linkers in compound 2512 .
Metabolic Stability : Benzodioxole-containing compounds exhibit slower hepatic clearance than benzofuran or simple phenyl analogues, as demonstrated in pharmacokinetic studies of related molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
